molecular formula C10H6N2O4 B3072898 2-(3-Nitrobenzoyl)oxazole CAS No. 1017060-79-5

2-(3-Nitrobenzoyl)oxazole

Cat. No.: B3072898
CAS No.: 1017060-79-5
M. Wt: 218.17 g/mol
InChI Key: GQXPLXSNMIJHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrobenzoyl)oxazole is a chemical compound with the CAS Number: 898759-89-2 . It has a molecular weight of 218.17 and its IUPAC name is (3-nitrophenyl) (1,3-oxazol-2-yl)methanone . The compound contains a total of 23 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 Oxazole .


Molecular Structure Analysis

The molecular structure of this compound includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It contains a total of 22 atoms, including 6 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .

Scientific Research Applications

Fluorescent and Colorimetric Sensor Development

Research has explored derivatives of nitrobenzoyl compounds, such as 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compounds, for their potential as selective fluorescent and colorimetric sensors. These compounds exhibit unique responses to certain metal ions, with specific designs allowing for the detection of mercury ions (Hg2+) in aqueous solutions through significant fluorescence quenching and remarkable red shifts in absorption and fluorescence spectra. This ability facilitates naked-eye detection, showcasing the application of these compounds in environmental monitoring and chemical analysis (Ruan, Maisonneuve, & Xie, 2011).

Synthesis of Structurally Diverse Compounds

Nitrobenzofurans, closely related to nitrobenzoyl oxazoles, have been used in enantioselective dearomative [3 + 2] cycloaddition reactions with isothiocyanato oxindoles, facilitated by a chiral catalyst. This process allows access to spirooxindoles that contain a dihydrobenzofuran motif and three contiguous stereocenters, demonstrating excellent diastereo- and enantioselectivities. Such methodologies highlight the versatility of nitrobenzoyl oxazole derivatives in synthesizing complex organic structures with potential pharmacological applications (Zhao et al., 2018).

Antimicrobial and Antitubercular Activity

Compounds synthesized from 2-(o-nitrophenyl)-6-arylthiazolo[3,2-b]-[1,2,4]-triazoles and their isomers have been investigated for their bioactivity, including antibacterial and antifungal properties. Starting from 1-(o-nitrobenzoyl)-3-thiosemicarbazide, these compounds demonstrate the potential for developing new antimicrobial agents. Their ability to exhibit significant bioactivity against various bacterial and fungal strains indicates the potential of nitrobenzoyl oxazole derivatives in medicinal chemistry and drug development (Kumar, Kumar, & Makrandi, 2013).

Development of Antituberculosis Agents

The investigation into nitroimidazole derivatives, including those related to the 2-(3-Nitrobenzoyl)oxazole scaffold, has identified compounds with promising efficacy against Mycobacterium tuberculosis. These studies are part of ongoing efforts to find new, more effective treatments for tuberculosis, especially in the context of drug-resistant strains. The identification of compounds with favorable bioavailability and potent bactericidal activity against both replicating and nonreplicating forms of M. tuberculosis underscores the potential of nitrobenzoyl oxazole derivatives in tuberculosis drug development (Upton et al., 2014).

Future Directions

Oxazole compounds, including 2-(3-Nitrobenzoyl)oxazole, are present in various biological activities. Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a significant heterocyclic nucleus . This has led researchers globally to synthesize diverse oxazole derivatives, aiming to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

Properties

IUPAC Name

(3-nitrophenyl)-(1,3-oxazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9(10-11-4-5-16-10)7-2-1-3-8(6-7)12(14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPLXSNMIJHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrobenzoyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrobenzoyl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(3-Nitrobenzoyl)oxazole
Reactant of Route 4
2-(3-Nitrobenzoyl)oxazole
Reactant of Route 5
2-(3-Nitrobenzoyl)oxazole
Reactant of Route 6
2-(3-Nitrobenzoyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.